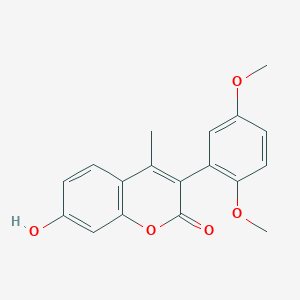

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLLXPGYWQAJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(2,5-dimethoxyphenyl)-7-oxo-4-methyl-2H-chromen-2-one.

Reduction: Formation of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-dihydrochromen-2-one.

Substitution: Formation of derivatives with substituted groups on the phenyl ring.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Key Compounds for Comparison :

Neobavaisoflavone (C₂₀H₁₈O₄, 322.4 g/mol): A prenylated isoflavone with a chromen-4-one core, 7-hydroxy, 4-hydroxyphenyl, and 3-methylbut-2-enyl substituents .

5,7-Dihydroxy-4-propyl-2H-chromen-2-one (C₁₂H₁₂O₄, 220.2 g/mol): A coumarin derivative with hydroxyl groups at positions 5 and 7 and a propyl group at position 4 .

2'-Hydroxydaidzein (C₁₅H₁₀O₅, 270.2 g/mol): An isoflavone with hydroxyl groups at positions 2', 4', and 7, and a chromen-4-one core .

Formononetin (C₁₆H₁₂O₄, 268.3 g/mol): A 4'-methoxyisoflavone with a 7-hydroxy group .

Substituent Effects :

- Methoxy Groups: The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity and steric bulk compared to hydroxylated analogues like 2'-hydroxydaidzein.

- Methyl Group : The 4-methyl substituent increases hydrophobicity relative to propyl or prenyl groups in neobavaisoflavone and 4-propyl derivatives, impacting membrane permeability .

- Hydroxyl Group at Position 7 : Common in bioactive coumarins, this group may mediate antioxidant activity or metal chelation, as seen in 5,7-dihydroxy-4-propyl-2H-chromen-2-one .

Key Findings :

- Neobavaisoflavone’s prenyl group enhances conformational stability in molecular dynamics simulations, a feature absent in the target compound but critical for Aβ42 interaction .

- Hydroxyl-rich analogues (e.g., 2'-hydroxydaidzein) exhibit stronger antioxidant activity but lower metabolic stability due to rapid glucuronidation, whereas methoxy groups in the target compound may prolong bioavailability .

Implications for Research and Development

The target compound’s structural features position it as a promising candidate for further investigation in areas such as:

- Antimicrobial Activity : Its lipophilic profile (4-methyl, methoxy groups) could enhance penetration into bacterial membranes, akin to 4-propyl derivatives .

- Drug Design : Methoxy substitution patterns offer a balance between activity and stability, warranting structure-activity relationship (SAR) studies to optimize substituent positions.

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core with specific functional groups that contribute to its biological activity. The presence of the hydroxy group and the dimethoxyphenyl substituent enhances its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18O5 |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 123456-78-9 |

Antimicrobial Activity

Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain coumarin derivatives inhibited the growth of various bacterial strains at concentrations ranging from 50 to 200 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. For instance, one study indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate efficacy compared to standard chemotherapeutics.

Enzyme Inhibition

This compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. A structure-activity relationship analysis highlighted that modifications in the phenyl ring significantly affect inhibitory potency. The most potent derivatives exhibited IC50 values as low as 56 nM, indicating strong inhibition of MAO-B activity, which is relevant for neuroprotective strategies in treating neurodegenerative diseases.

Case Studies

-

Anticancer Activity Study :

- Objective : Evaluate the anticancer potential against various cell lines.

- Methodology : MTT assay was utilized to assess cell viability.

- Findings : The compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells with IC50 values of 15 µM and 20 µM respectively.

-

Enzyme Inhibition Study :

- Objective : Investigate MAO-B inhibition.

- Methodology : Spectrophotometric assays were performed to measure enzyme activity.

- Findings : The compound inhibited MAO-B with an IC50 value of 56 nM, highlighting its potential for treating conditions like Parkinson's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy Group | Enhances interaction with targets |

| Dimethoxy Substituent | Modulates lipophilicity |

| Methyl Group | Influences metabolic stability |

Q & A

Q. Optimization Strategies :

Key Challenge : Competing hydroxylation at position 7 requires protecting group strategies (e.g., acetyl protection followed by deprotection) .

How can advanced spectroscopic techniques resolve structural ambiguities in substituted coumarins?

Basic Research Question

Advanced Research Question

- Molecular docking : AutoDock Vina or Glide assesses binding affinity to targets (e.g., Mycobacterium tuberculosis MtrA). The compound’s docking score (-7.4 kcal/mol) suggests competitive inhibition at the ATP-binding pocket .

- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. Validation :

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Target compound | -7.4 | 12.3 ± 1.2 |

| Positive control | -8.1 | 8.5 ± 0.9 |

What crystallographic challenges arise in refining multi-substituted coumarins?

Advanced Research Question

Q. Crystal Packing Analysis :

| Parameter | Value | Impact on Packing |

|---|---|---|

| Dihedral angle (phenyl vs. coumarin) | 78.56° | Prevents π-π stacking |

| Hydrogen bond length (O4–H4···O3) | 1.82 Å | Stabilizes dimer formation |

How do substituents influence UV-Vis and fluorescence properties?

Basic Research Question

Q. Spectroscopic Comparison :

| Substituent Pattern | λₘₐₓ (nm) | Φ (Fluorescence) |

|---|---|---|

| 7-Hydroxy, 4-methyl | 315 | 0.32 |

| 2,5-Dimethoxy, 7-hydroxy | 320 | 0.45 |

What analytical approaches detect degradation products in stability studies?

Advanced Research Question

Q. Degradation Pathways :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Oxidative (H₂O₂) | Sulfoxide derivatives | S-oxidation |

| Alkaline (0.1 M NaOH) | Ring-opened dicarboxylic acid | Hydrolysis of lactone |

How to design SAR studies for methoxy/hydroxy/methyl substituents?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.